![molecular formula C21H20ClN3O3S B3614184 N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B3614184.png)
N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide
Overview
Description
N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide, commonly known as CBP-307, is a small molecule drug that has been under scientific research for its potential therapeutic applications. It belongs to the class of glycine transporter 1 (GlyT1) inhibitors and has been studied for its effects on the central nervous system.
Mechanism of Action
CBP-307 works by inhibiting the reuptake of glycine, an important neurotransmitter in the central nervous system. By inhibiting N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide, CBP-307 increases the availability of glycine in the synapse, leading to enhanced NMDA receptor function and improved cognitive function.
Biochemical and Physiological Effects:
CBP-307 has been shown to have several biochemical and physiological effects, including increased levels of glycine in the brain, enhanced NMDA receptor function, and improved cognitive function. Studies have also shown that CBP-307 can reduce anxiety-like behavior and enhance the efficacy of antipsychotic drugs.
Advantages and Limitations for Lab Experiments
One advantage of CBP-307 is its specificity for N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide, which reduces the risk of off-target effects. However, CBP-307 has limited solubility and stability, which can pose challenges for its use in lab experiments.
Future Directions
There are several future directions for the scientific research of CBP-307. One potential direction is to investigate its potential therapeutic applications in other neurological and psychiatric disorders, such as Alzheimer's disease and bipolar disorder. Another direction is to develop more stable and soluble formulations of CBP-307 for improved use in lab experiments and potential clinical applications. Additionally, further studies are needed to fully understand the mechanism of action of CBP-307 and its effects on the central nervous system.
Scientific Research Applications
CBP-307 has been studied for its potential therapeutic applications in several neurological and psychiatric disorders, including schizophrenia, depression, and anxiety. Studies have shown that CBP-307 can improve cognitive function, reduce anxiety-like behavior, and enhance the efficacy of antipsychotic drugs.
properties
IUPAC Name |
2-[benzenesulfonyl-[(4-chlorophenyl)methyl]amino]-N-(pyridin-3-ylmethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3S/c22-19-10-8-17(9-11-19)15-25(29(27,28)20-6-2-1-3-7-20)16-21(26)24-14-18-5-4-12-23-13-18/h1-13H,14-16H2,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXAKSZKTGAVXEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Cl)CC(=O)NCC3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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